molecular formula C18H19NOS B2489900 4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone CAS No. 320424-01-9

4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone

Cat. No.: B2489900
CAS No.: 320424-01-9
M. Wt: 297.42
InChI Key: LRKFJVBHPVVREI-UHFFFAOYSA-N
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Description

4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone is a complex organic compound with the molecular formula C18H19NOS It is a derivative of naphthothiophene, which is a fused heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a naphthothiophene core, followed by the introduction of a piperidino group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps like recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiophene ring or the piperidino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the naphthothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Naphthothiophene derivatives: Compounds with similar naphthothiophene cores but different substituents.

    Piperidino derivatives: Compounds containing the piperidino group attached to different cores.

Uniqueness

4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone is unique due to its specific combination of the naphthothiophene core and the piperidino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,5-dihydrobenzo[g][1]benzothiol-2-yl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(19-10-4-1-5-11-19)16-12-14-9-8-13-6-2-3-7-15(13)17(14)21-16/h2-3,6-7,12H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKFJVBHPVVREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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